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Compound of Interest

Compound Name: Pinacolone oxime

Cat. No.: B1352834 Get Quote

Pinacolone oxime (3,3-dimethyl-2-butanone oxime) is a molecule of significant interest in

synthetic chemistry, often serving as a precursor or intermediate in various chemical

transformations.[1] Its structure, featuring a sterically demanding tert-butyl group adjacent to an

oxime functional group, presents a compelling case for detailed spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive

technique for the unambiguous structural confirmation and stereochemical assignment of such

molecules.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of pinacolone oxime.

Moving beyond a simple recitation of spectral data, we will explore the underlying principles

that govern the observed chemical shifts and signal multiplicities. We will delve into the

practical aspects of sample preparation and data acquisition, and discuss the critical factors,

such as solvent choice and the potential for stereoisomerism, that a researcher must consider

for accurate interpretation. This document is designed to serve as a comprehensive resource

for researchers, scientists, and drug development professionals who rely on NMR for rigorous

molecular characterization.

Molecular Structure and NMR Assignment
Framework
To establish a clear framework for our spectral discussion, the atoms in pinacolone oxime are

systematically labeled. This nomenclature will be used consistently throughout the guide.
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Caption: Labeled structure of Pinacolone Oxime for NMR assignments.

Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of pinacolone oxime is relatively simple, which is a direct reflection of

the molecule's symmetry. Three distinct proton environments are expected:

The tert-Butyl Protons (C3, C4, C5-H): The nine protons of the three methyl groups on the

quaternary carbon (C2) are chemically equivalent. Due to the absence of adjacent protons,

this signal appears as a sharp singlet. Its chemical shift is typically observed in the upfield

region, characteristic of aliphatic protons.

The Methyl Protons (C1-H): The three protons of the methyl group attached to the oxime

carbon (C1) are also equivalent and appear as a singlet. This signal is expected to be

deshielded (shifted downfield) relative to the tert-butyl protons due to the inductive effect of

the adjacent C=N double bond.[2]

The Hydroxyl Proton (O-H): The proton of the oxime's hydroxyl group is acidic. Its signal is

typically broad, and its chemical shift is highly variable, depending significantly on factors like

solvent, concentration, and temperature due to hydrogen bonding effects.[3][4] In many

spectra, this signal may be so broad as to be indistinguishable from the baseline, or it can be

confirmed by a D₂O exchange experiment, where the peak disappears.

Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the

carbon framework of the molecule. For pinacolone oxime, four distinct carbon signals are

anticipated:

The tert-Butyl Carbons (C3, C4, C5): The three methyl carbons of the tert-butyl group are

equivalent and appear as a single signal in the aliphatic region of the spectrum.

The Quaternary Carbon (C2): The quaternary carbon of the tert-butyl group will also appear

as a single signal, typically with a lower intensity due to the absence of attached protons and

a longer relaxation time.
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The Methyl Carbon (C1): The carbon of the methyl group attached to the C=N bond is found

downfield from the tert-butyl methyl carbons.

The Oxime Carbon (C1): The C=N carbon is significantly deshielded and appears far

downfield, typically in the range of 150-160 ppm. This large chemical shift is characteristic of

sp²-hybridized carbons double-bonded to a nitrogen atom.

Data Summary: Characteristic Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR spectral data for pinacolone
oxime based on typical values for similar structures.[5][6]

Assignment Nucleus

Expected

Chemical Shift

(δ) ppm

Multiplicity Integration

tert-Butyl Group ¹H ~ 1.2 Singlet (s) 9H

Methyl Group ¹H ~ 1.8 - 2.0 Singlet (s) 3H

Hydroxyl ¹H

Variable (e.g.,

8.0 - 10.0),

Broad

Broad Singlet (br

s)
1H

tert-Butyl Methyls

(C3, C4, C5)
¹³C ~ 27

Quartet (q) in

coupled
-

Quaternary

Carbon (C2)
¹³C ~ 38

Singlet (s) in

coupled
-

Methyl Carbon

(C1)
¹³C ~ 12 - 14

Quartet (q) in

coupled
-

Oxime Carbon

(C=N)
¹³C ~ 155 - 160

Singlet (s) in

coupled
-

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions.
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Part 3: Critical Factors Influencing NMR Spectra
A. The Role of Stereoisomerism (E/Z Isomers)
Oximes can exist as two geometric isomers, (E) and (Z), depending on the orientation of the

hydroxyl group relative to the substituents on the C=N bond. For pinacolone oxime, the

isomers would be defined by the position of the -OH group relative to the methyl and tert-butyl

groups.

While only one set of signals is typically observed for pinacolone oxime, indicating the

presence of a single, thermodynamically favored isomer, it is crucial to understand how

isomerism would manifest in the NMR spectra. The most significant diagnostic tool for

distinguishing E/Z isomers in oximes is ¹³C NMR spectroscopy.[7]

The Gamma-Gauche Effect: A key principle is the steric compression or gamma-gauche

effect. A carbon atom that is syn-periplanar to the oxime oxygen atom experiences steric

compression, which causes its signal to be shielded (shifted to a higher field/lower ppm

value) compared to the corresponding carbon in the anti-isomer.[8] For pinacolone oxime,

this means the chemical shift of the methyl carbon (C1) and the tert-butyl carbons (C3, C4,

C5) would differ between the E and Z forms, providing a powerful method for configurational

assignment.[7]

B. Solvent Effects
The choice of deuterated solvent can significantly influence the observed chemical shifts,

particularly for protons involved in hydrogen bonding.[4]

Protic vs. Aprotic Solvents: In aprotic solvents like CDCl₃, the acidic -OH proton of the oxime

will have a chemical shift determined primarily by intermolecular hydrogen bonding between

oxime molecules. In hydrogen-bond accepting solvents like DMSO-d₆, the -OH proton will

form strong hydrogen bonds with the solvent, typically shifting its signal significantly

downfield.

Carbon Shifts: While less dramatic, solvent choice can also induce minor shifts in the ¹³C

spectrum due to changes in the local electronic environment. Consistency in solvent use is

therefore paramount when comparing spectra.
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Part 4: Experimental Protocol for NMR Analysis
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR

spectra of pinacolone oxime.

Workflow Diagram
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Sample Preparation

Data Acquisition

Data Processing

1. Weigh ~10-20 mg of 
Pinacolone Oxime

2. Transfer to NMR Tube

3. Add ~0.6-0.7 mL of 
Deuterated Solvent (e.g., CDCl₃)

4. Add Internal Standard (TMS)

5. Cap and Vortex to Dissolve

6. Insert Sample into 
NMR Spectrometer

7. Lock and Shim 
Spectrometer

8. Acquire ¹H Spectrum

9. Acquire ¹³C Spectrum

10. Fourier Transform

11. Phase Correction

12. Baseline Correction

13. Calibrate Spectrum (TMS at 0 ppm)

14. Integrate ¹H Signals

Final Spectral Analysis 
& Interpretation

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and spectral analysis.
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Step-by-Step Methodology
Sample Preparation:

Accurately weigh 10-20 mg of pinacolone oxime into a clean, dry vial.

Transfer the solid to a standard 5 mm NMR tube.

Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal

standard.

Securely cap the NMR tube and vortex gently until the sample is fully dissolved.

Instrument Setup and Data Acquisition (Example: 400 MHz Spectrometer):

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

For ¹H NMR:

Set the spectral width to approximately 16 ppm.

Use a 90° pulse angle.

Set the relaxation delay to at least 1-2 seconds.

Acquire 8 to 16 scans for a good signal-to-noise ratio.

For ¹³C NMR:

Set the spectral width to approximately 220-240 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the relaxation delay to 2-5 seconds.
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Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate

signal-to-noise ratio, especially for the quaternary carbon.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction on the resulting spectrum.

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Conclusion
The ¹H and ¹³C NMR spectra of pinacolone oxime provide a clear and definitive fingerprint of

its molecular structure. The simplicity of the ¹H spectrum, with its two characteristic singlets for

the tert-butyl and methyl groups, allows for rapid confirmation of the compound's core structure.

The ¹³C spectrum complements this by identifying all carbon environments, most notably the

downfield signal of the C=N oxime carbon. A thorough understanding of how factors like

stereoisomerism and solvent choice influence these spectra elevates the analysis from simple

data collection to insightful structural elucidation. This guide provides the foundational

knowledge and practical protocols necessary for researchers to confidently acquire, interpret,

and report the NMR data for pinacolone oxime and related compounds with scientific rigor.

References
National Center for Biotechnology Information. PubChem Compound Summary for CID

9561079, Pinacolone oxime. [Link]

SpectraBase. Pinacolone. [Link]

Kacharova, L. M., Kacharov, A. D., & Shchekotikhin, A. E. (2020). Experimental and

Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase

3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules,

25(23), 5585. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1352834?utm_src=pdf-body
https://www.benchchem.com/product/b1352834?utm_src=pdf-body
https://www.benchchem.com/product/b1352834?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pinacolone-oxime
https://spectrabase.com/spectrum/KrlmDP4gYvI
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730908/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. A simple and straightforward method for determination of oxime group

configuration in ethanone oximes by differential NOE experiments. [Link]

YouTube. Factors Affecting Chemical Shift. (2021, March 10). [Link]

IvyPanda. (2024, July 6). Pinacol Rearrangement: Chemical Lab Experiment Report. [Link]

Science Trove. Factors influencing the chemical shift and coupling constants. [Link]

The Royal Society of Chemistry. Supporting Information: Synthesis of N-alkoxy amines and

hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. [Link]

Gogoi, P., et al. (2013). A rapid, convenient, solventless green approach for the synthesis of

oximes using grindstone chemistry. PubMed Central. [Link]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds, 7th ed.. Wiley. [Link]

Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). Nuclear magnetic resonance

spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of

Organic Chemistry, 39(8), 1017-1028. [Link]

Bull, S. D., et al. (2015). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of

Chiral Hydroxylamines. Organic Letters, 17(15), 3758-3761. [Link]

Chegg.com. (2019, September 20). Solved Part 4. The following question deals with the

NMR. [Link]

ResearchGate. (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and

13C NMR Spectral Assignments for Florfenicol. [Link]

SciSpace. Structural Chemistry of Oximes. [Link]

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and

coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

Al-Hourani, B. J. (2016). Synthesis of Some Alicyclic Oximes and Study of the Expected

Conformational Isomerism. International Journal of Chemical and Physical Sciences. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.researchgate.net/publication/259422894_A_simple_and_straightforward_method_for_determination_of_oxime_group_configuration_in_ethanone_oximes_by_differential_NOE_experiments
https://www.youtube.com/watch?v=yoj4y_p5wwc
https://ivypanda.com/essays/pinacol-rearrangement-chemical-lab-experiment-report/
https://www.sciencetrove.com/chapter/factors-influencing-the-chemical-shift-and-coupling-constants/
https://www.rsc.org/suppdata/c2/ob/c2ob06935k/c2ob06935k.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3830843/
https://www.mcvts.net/cms/lib/NJ01911811/Centricity/Domain/138/Chem%20117%20Reference%20Spectra.pdf
https://pubs.acs.org/doi/10.1021/jo00922a001
https://pubs.acs.org/doi/10.1021/acs.orglett.5b01768
https://www.chegg.com/homework-help/questions-and-answers/part-4-following-question-deals-nmr-spectrum-pinacolone-analyzed-nmr-using-format-show-fo-q43242045
https://www.researchgate.net/publication/376109968_Solvents_Influence_1H_NMR_Chemical_Shifts_and_Complete_1H_and_13C_NMR_Spectral_Assignments_for_Florfenicol
https://typeset.io/papers/structural-chemistry-of-oximes-4a3p6z9q1l
https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/1099-1492(200005)13:3%3C129::AID-NBMR624%3E3.0.CO;2-V
https://www.arpgweb.com/pdf-files/ijcps4(6)1-6.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Syntheses. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-

Acetyl Oximes and α,β-Unsaturated Aldehydes. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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